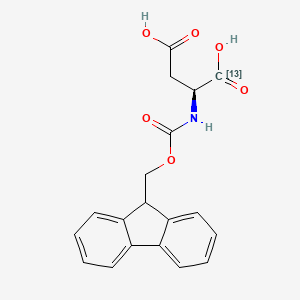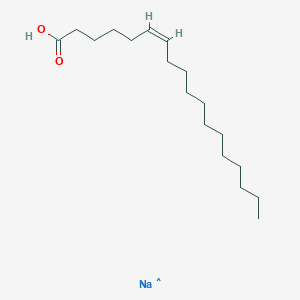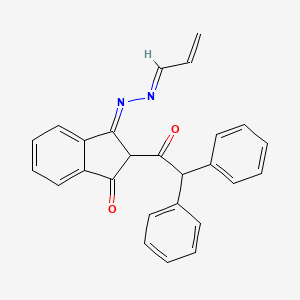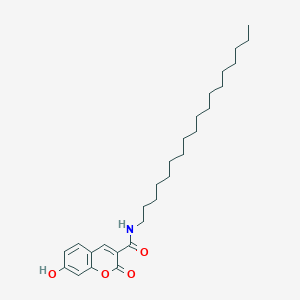![molecular formula C16H10BrClN2O2S B12058539 2-[5-(3-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone](/img/structure/B12058539.png)
2-[5-(3-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(3-BR-PHENYL)-2-THIOXO-1,3,4-OXADIAZOL-3(2H)-YL)-1-(4-CHLOROPHENYL)ETHANONE is a synthetic organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3-BR-PHENYL)-2-THIOXO-1,3,4-OXADIAZOL-3(2H)-YL)-1-(4-CHLOROPHENYL)ETHANONE typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: Oxadiazole derivatives are often used as ligands in catalytic reactions.
Materials Science: These compounds can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology
Antimicrobial Agents: Many oxadiazole derivatives exhibit significant antimicrobial activity.
Anticancer Agents: Some compounds in this class have shown potential as anticancer agents.
Medicine
Drug Development: Oxadiazole derivatives are studied for their potential use in developing new pharmaceuticals.
Industry
Agriculture: These compounds can be used in the formulation of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-(5-(3-BR-PHENYL)-2-THIOXO-1,3,4-OXADIAZOL-3(2H)-YL)-1-(4-CHLOROPHENYL)ETHANONE involves its interaction with specific molecular targets. For example, it might inhibit certain enzymes or interact with DNA to exert its biological effects. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-1-(4-chlorophenyl)ethanone
- 2-(5-(4-Bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-1-(4-chlorophenyl)ethanone
Uniqueness
The unique combination of the bromophenyl and chlorophenyl groups in 2-(5-(3-BR-PHENYL)-2-THIOXO-1,3,4-OXADIAZOL-3(2H)-YL)-1-(4-CHLOROPHENYL)ETHANONE may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C16H10BrClN2O2S |
|---|---|
Molecular Weight |
409.7 g/mol |
IUPAC Name |
2-[5-(3-bromophenyl)-2-sulfanylidene-1,3,4-oxadiazol-3-yl]-1-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C16H10BrClN2O2S/c17-12-3-1-2-11(8-12)15-19-20(16(23)22-15)9-14(21)10-4-6-13(18)7-5-10/h1-8H,9H2 |
InChI Key |
TVPVTDMIOUDVRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN(C(=S)O2)CC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12058462.png)


![8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B12058483.png)


![3-[(1-{[2-(4-Hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)carbamoyl]ethyl]carbamoyl}-3-methylbutyl)carbamoyl]propanoic acid](/img/structure/B12058490.png)



![1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)ethanone](/img/structure/B12058524.png)



